molecular formula C18H16F2N4O B1681497 SB-410220

SB-410220

Cat. No.: B1681497
M. Wt: 342.3 g/mol
InChI Key: AZFKSWSBVCFBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-410220 involves the reaction of 5,8-difluoroquinoline-4-amine with 4-dimethylaminobenzoyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

SB-410220 primarily undergoes substitution reactions due to the presence of the fluoroquinoline and dimethylaminophenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include and .

    Oxidation Reactions: Reagents such as or .

    Reduction Reactions: Reagents like or .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives , while oxidation and reduction reactions can lead to quinoline derivatives .

Scientific Research Applications

SB-410220 has a wide range of applications in scientific research:

Mechanism of Action

SB-410220 exerts its effects by binding to the orexin receptor 1 , acting as an antagonist. This binding inhibits the receptor’s activity, thereby modulating the physiological processes regulated by orexin signaling. The molecular targets include the orexin receptor 1 , and the pathways involved are related to sleep-wake regulation and energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific binding affinity and functional antagonism towards orexin receptor 1. It exhibits higher selectivity and potency compared to other similar compounds, making it a valuable tool in pharmacological research .

Properties

Molecular Formula

C18H16F2N4O

Molecular Weight

342.3 g/mol

IUPAC Name

1-(5,8-difluoroquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea

InChI

InChI=1S/C18H16F2N4O/c1-24(2)12-5-3-11(4-6-12)22-18(25)23-15-9-10-21-17-14(20)8-7-13(19)16(15)17/h3-10H,1-2H3,(H2,21,22,23,25)

InChI Key

AZFKSWSBVCFBCG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=NC3=C(C=CC(=C23)F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=NC3=C(C=CC(=C23)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB-410220;  SB 410220;  SB410220.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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